3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrimidine ring, which is further connected to a benzamide moiety through a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may act as an antagonist or agonist, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
- (2-(4-fluorophenoxy)pyrimidin-5-yl)boronic acid
Uniqueness
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to its specific structural features, such as the pentyl chain and the benzamide moiety. These features may confer distinct physicochemical properties and biological activities compared to similar compounds.
Biological Activity
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a compound of significant interest due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C19H16ClN5O2
- Molecular Weight : 373.81 g/mol
The structural features include a chlorophenyl group and an oxadiazole moiety that are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Specific methodologies include:
- Formation of Oxadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole ring.
- Dihydropyridazinone Formation : Subsequent reactions lead to the formation of the dihydropyridazinone structure through cyclization processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed as an antimicrobial agent.
Anticonvulsant Activity
In vivo studies have shown that derivatives of this compound possess anticonvulsant properties. For instance, in a picrotoxin-induced seizure model, the compound demonstrated a protective index indicating its potential as an anticonvulsant:
- ED50 (Effective Dose) : 18.4 mg/kg
- TD50 (Toxic Dose) : 170.2 mg/kg
This ratio suggests a favorable safety profile for further development.
Anti-inflammatory Activity
Studies have also indicated that the compound exhibits anti-inflammatory effects. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. In experimental models:
- Reduction in edema : A significant decrease in paw edema was observed in treated groups compared to controls.
Case Studies
A recent study evaluated the biological effects of similar oxadiazole derivatives and reported promising results in terms of their ability to inhibit cancer cell lines. The findings suggest that these compounds may interfere with cellular proliferation pathways.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAOMKZFYLCEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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